molecular formula C7H14ClN3O B2690115 N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine CAS No. 915924-63-9

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine

Cat. No.: B2690115
CAS No.: 915924-63-9
M. Wt: 191.66
InChI Key: ZSCJCNNIVVZQFE-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a propan-2-amine moiety linked via a methylene bridge. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol (free base) . The hydrochloride salt form (CID: 43559251) is documented in vendor catalogs but is currently discontinued .

Properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)8-4-7-9-6(3)11-10-7/h5,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGPTGOCYTVTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the amine moiety .

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogs differ in substituents on the oxadiazole ring, the bridging group, or the amine moiety. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Synthesis References
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine C₆H₁₁N₃O 5-methyl oxadiazole; methylene-propan-2-amine Discontinued pharmaceutical intermediate
2-(1,2,4-Oxadiazol-3-yl)propan-2-amine C₅H₉N₃O Oxadiazole directly bonded to propan-2-amine HCV NS5B polymerase inhibitors (BMS-986139)
N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine C₇H₁₃N₃O Ethyl substituent at oxadiazole position 5 Medicinal chemistry (unspecified)
GR127935 C₃₀H₂₆FN₅O₃S 5-methyl oxadiazole; complex biphenyl system 5-HT₁B receptor antagonist
N-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine C₉H₁₅N₃O Cyclopentyl substituent; N-methylamine Pharmaceutical research (unspecified)
Key Observations:
  • Substituent Position and Size : The target compound’s 5-methyl group balances lipophilicity and steric effects, whereas bulkier groups (e.g., cyclopentyl in ) enhance lipophilicity but may reduce solubility. Ethyl substitution () similarly increases hydrophobicity.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.

Pharmacological and Physicochemical Properties

  • Physicochemical Data :
    • Lipophilicity : Methyl and ethyl substituents increase logP compared to unsubstituted oxadiazoles.
    • Solubility : Hydrochloride salts (e.g., ) enhance water solubility vs. free bases.
    • Molecular Weight : The target compound (141.17 g/mol) is smaller than chlorophenyl derivatives (307.13 g/mol ), favoring better bioavailability.

Commercial and Research Relevance

    Biological Activity

    N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine (CAS No. 915924-63-9) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of this compound is C7_7H14_{14}N3_3O, with a molecular weight of 191.66 g/mol. The compound features a 1,2,4-oxadiazole ring, which is known for its role in various bioactive compounds.

    Anticancer Properties

    Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50_{50} values ranging from 2.76 µM to 9.27 µM against human tumor cell lines such as ovarian and renal cancers . The mechanism often involves the inhibition of critical enzymes and pathways associated with tumor growth.

    Cell Line IC50 (µM)
    Ovarian adenocarcinoma (OVXF 899)2.76
    Renal cancer (RXF 486)1.143
    Colon adenocarcinoma (CXF HT-29)9.27

    Antimicrobial Activity

    This compound has also shown promising antimicrobial properties. Compounds in the oxadiazole class have been reported to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to over 150 µM against various strains .

    Microorganism MIC (µM)
    Bacillus subtilis4.69
    Staphylococcus aureus5.64
    Escherichia coli8.33
    Candida albicans16.69

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : Similar compounds have been shown to inhibit important enzymes such as histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
    • Receptor Interaction : Some oxadiazole derivatives act as agonists or antagonists at various receptors involved in signaling pathways that regulate cell growth and apoptosis.
    • Cell Cycle Disruption : Certain derivatives induce multipolar spindle formation during mitosis in cancer cells, leading to cell death through aberrant division .

    Case Studies

    A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer potential. The study found that modifications to the oxadiazole ring significantly enhanced cytotoxicity against specific cancer cell lines while reducing toxicity to normal cells . This highlights the importance of structural optimization in drug design.

    Q & A

    Q. What are the common synthetic routes for N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine, and how can reaction conditions be optimized for yield and purity?

    Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with ketones or aldehydes, followed by functional group modifications. Key steps include:

    • Amidoxime Formation : Reacting nitriles with hydroxylamine under basic conditions.
    • Oxadiazole Ring Closure : Using dehydrating agents like HATU or DCC in anhydrous solvents (e.g., DMF, THF).
    • Protecting Group Strategy : To enhance thermal stability during scale-up, intermediates like Boc-protected amines are employed .
    • Optimization : Microwave-assisted synthesis (e.g., 80°C for 1 hour) improves reaction efficiency and reduces side products . Scalable protocols prioritize continuous flow reactors and automated systems for reproducibility .

    Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ 1.2–1.5 ppm, oxadiazole ring carbons at δ 160–170 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 169.1 for [M+H]+^+) .
    • Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) .
    • X-ray Crystallography : Resolves crystal packing and stereochemistry, validated using SHELX software .

    Advanced Research Questions

    Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

    Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

    • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer behavior and nucleophilic/electrophilic sites .
    • Thermochemical Stability : Atomization energies and bond dissociation enthalpies assess decomposition risks during storage .
    • Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways .
      Validation against experimental IR/Raman spectra ensures accuracy.

    Q. How can researchers resolve contradictions in reported biological activities of derivatives containing the 5-methyl-1,2,4-oxadiazole moiety?

    Methodological Answer:

    • Target-Specific Assays : Use kinase inhibition or receptor-binding assays (e.g., OGA inhibition studies for neurodegenerative applications) to isolate mechanisms .
    • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. ethyl groups) on binding affinity using molecular docking (AutoDock Vina) .
    • Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., 2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine) to identify trends in bioactivity .

    Q. What strategies are employed to study the compound’s interaction with biological targets like enzymes or receptors?

    Methodological Answer:

    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) in real-time .
    • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
    • Cryo-EM/X-ray Crystallography : Resolves binding conformations (e.g., oxadiazole ring π-stacking with aromatic residues) .
    • In Silico Mutagenesis : Predicts critical amino acids for binding using tools like Rosetta .

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